molecular formula C8H5ClFN B1586980 3-Chloro-4-Fluorophenylacetonitrile CAS No. 658-98-0

3-Chloro-4-Fluorophenylacetonitrile

Cat. No.: B1586980
CAS No.: 658-98-0
M. Wt: 169.58 g/mol
InChI Key: GAUHFGRZXPVMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-Fluorophenylacetonitrile is an organic compound with the molecular formula C₈H₅ClFN. It belongs to the class of phenylacetonitriles and is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring. This compound is commonly used in various fields of scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-Fluorophenylacetonitrile typically involves the reaction of 3-Chloro-4-Fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-Fluorophenylacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines, leading to the formation of amides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Major Products Formed

    Amides: Formed through nucleophilic substitution.

    Carboxylic Acids: Resulting from oxidation.

    Primary Amines: Produced via reduction.

Scientific Research Applications

3-Chloro-4-Fluorophenylacetonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-Fluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-Fluorophenylacetonitrile is unique due to the combined presence of chlorine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications compared to its analogs .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUHFGRZXPVMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378672
Record name 3-chloro-4-fluorobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-98-0
Record name 3-chloro-4-fluorobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 658-98-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromomethyl-2-chloro-1-fluoro-benzene (3.7 g, 16.5 mmol) in CH3CN (30 mL) was added trimethylsilyl cyanide (2.1 mL) and TBAF (4.8 g, 18.4 mmol). The resulting mixture was heated at reflux for 30 min. After cooling of the mixture to room temperature, it was extracted with EtOAc. The organic layer was washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo to give a crude product which was then purified by silica gel flash column chromatography to give the title compound (1.7 g, 60.7%) as an oil.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
60.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-Fluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-Fluorophenylacetonitrile
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-Fluorophenylacetonitrile
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-Fluorophenylacetonitrile
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-Fluorophenylacetonitrile
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-Fluorophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.